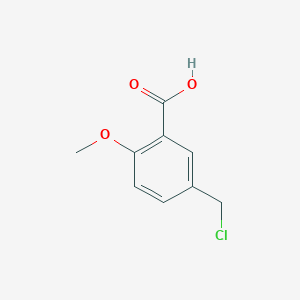

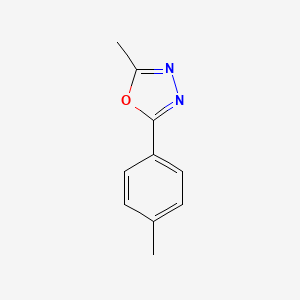

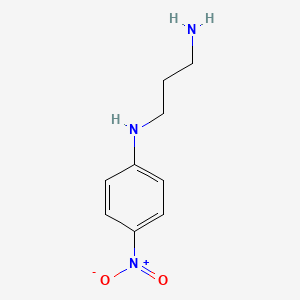

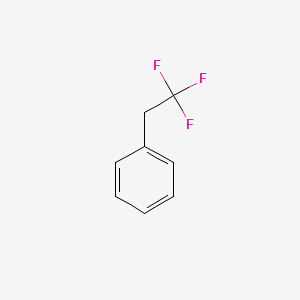

![molecular formula C13H14N4O B1296379 N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide CAS No. 51883-88-6](/img/structure/B1296379.png)

N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystallography and Material Science

The compound has been studied for its unique intermolecular interactions in crystal structures . The nature and energy of the intermolecular bifurcated N—H…N hydrogen bond in the crystal were analyzed based on X-ray diffraction data . This could have implications in the field of material science, particularly in the design and synthesis of new materials with desired properties.

Organic Synthesis

5-Amino-pyrazoles, which are related to the compound , have been used as versatile synthetic building blocks in the synthesis of various organic molecules . They have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . This suggests that the compound could also be used in a similar manner in organic synthesis.

Ligand in Metal Complexes

Polyazoles, which include the compound , have been proposed as promising ligands in metal complexes . They have been studied for their potential applications in catalysis, medicine, and biomimetic studies .

Fluorescent Materials

The compound could potentially be used in the development of fluorescent materials . Boron-dipyrromethene (BODIPY) is a frequently reported fluorescent structure, and the compound has a similar structure . Fluorescent materials have unique advantages in the characterization of life activities in living organisms .

Drug Design and Pharmaceuticals

The compound could potentially be used in drug design and pharmaceuticals. Nitrogen-containing aromatic heterocycles are common motifs in a wide range of synthesized drugs . Given the compound’s structure, it could be used in the design and engineering of pharmaceuticals.

Biological Activity

Derivatives of 4-aminoantipyrine, which is related to the compound , have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . This suggests that the compound could also have potential applications in biological research and medicine.

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that similar compounds may also target this protein. LmPTR1 is a key enzyme involved in the folate pathway of certain parasites, making it a potential target for antiparasitic drugs .

Mode of Action

These interactions can lead to changes in the conformation and function of the target protein, potentially inhibiting its activity .

Biochemical Pathways

Given its potential interaction with lmptr1, it may affect the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . Disruption of this pathway could lead to impaired DNA synthesis and cell growth, particularly in rapidly dividing cells such as parasites .

Pharmacokinetics

For instance, its relatively low molecular weight (below 500 Da) and balanced hydrophilicity and lipophilicity may favor good absorption and distribution

Result of Action

If it indeed targets the lmptr1 enzyme and disrupts the folate pathway, it could potentially lead to impaired dna synthesis and cell growth, particularly in rapidly dividing cells such as parasites . This could result in the death of the parasite, providing a potential therapeutic effect .

Action Environment

The action, efficacy, and stability of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the target, the presence of competing molecules, and the physiological state of the cells .

properties

IUPAC Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSAMCTLHBETH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=NC(=O)C2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315445 |

Source

|

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide | |

CAS RN |

51883-88-6 |

Source

|

| Record name | MLS003115671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.